Benzyl fluoride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
fluoromethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F/c8-6-7-4-2-1-3-5-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXXQYJBFRRFCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059847 | |
| Record name | Benzyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
350-50-5 | |
| Record name | Benzyl fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=350-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl fluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000350505 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, (fluoromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-fluorotoluene | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | BENZYL FLUORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7KNE39EHS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for Benzyl Fluoride and Its Derivatives
Direct Benzylic C(sp³)–H Fluorination Protocols
Direct C–H fluorination offers a more sustainable and versatile alternative to traditional methods that require pre-functionalization of the substrate. beilstein-journals.orgresearchgate.net This section explores various strategies for achieving this transformation, categorized into electrophilic and transition-metal-catalyzed approaches.
Electrophilic Fluorination Strategies
Electrophilic fluorination involves the use of an electrophilic fluorine source to replace a benzylic hydrogen atom. These methods are often powerful but can be limited to specific substrate classes. beilstein-journals.orgbeilstein-journals.org
Base-Mediated Deprotonation and Electrophilic Reagent Trapping
One of the earliest approaches to benzylic C–H fluorination involves the deprotonation of an acidic benzylic proton using a strong base, followed by quenching the resulting carbanion with an electrophilic fluorinating reagent. beilstein-journals.orgbeilstein-journals.org For this strategy to be effective, the benzylic C–H bond must be sufficiently acidic, which is typically achieved by the presence of electron-withdrawing groups on the aromatic ring or adjacent to the benzylic position.
Shreeve and co-workers demonstrated this principle by using potassium hydroxide (B78521) (KOH) or n-butyllithium (n-BuLi) to deprotonate benzylic positions adjacent to nitro or nitrile groups. The resulting benzylic anions were then trapped with Selectfluor to yield the corresponding benzyl (B1604629) fluorides. beilstein-journals.orgbeilstein-journals.org This method was successfully applied to a range of para-substituted benzylic substrates. beilstein-journals.org
A similar method for the monofluorination of tertiary benzylic C(sp³)–H bonds adjacent to nitro groups was reported, employing ammonium (B1175870) acetate (B1210297) and Selectfluor under sonochemical conditions. beilstein-journals.org The use of sonochemistry was found to improve yields and shorten reaction times compared to conventional stirring. beilstein-journals.org Britton and co-workers developed a method for the monofluorination of 4- and 2-alkylpyridines. beilstein-journals.org This approach relies on the polarization of the heterobenzylic C–H bond through the formation of an N-sulphonylpyridinium salt, which facilitates deprotonation and subsequent reaction with N-fluorobenzenesulfonimide (NFSI). beilstein-journals.org
| Substrate Type | Base | Fluorinating Reagent | Key Features |
| Benzylic C-H adjacent to NO₂ or CN | KOH or n-BuLi | Selectfluor | Requires acidic protons |
| Tertiary benzylic C-H adjacent to NO₂ | Ammonium Acetate | Selectfluor | Enhanced by sonochemistry |
| 4- and 2-Alkylpyridines | - | NFSI | Involves N-sulphonylpyridinium intermediate |
Metal-Free Benzylic C(sp³)–H Fluorination
Metal-free approaches to benzylic C(sp³)–H fluorination often rely on the generation of a hydrogen atom transfer (HAT) reagent that is selective for benzylic C-H bonds. beilstein-journals.org N-oxyl radicals have been successfully employed for this purpose. In a method developed by Inoue and co-workers in 2013, catalytic amounts of N,N'-dihydroxypyromellitimide (NDHPI) serve as a precursor for the N-oxyl radical. beilstein-journals.orgorganic-chemistry.org This radical abstracts a benzylic hydrogen, and the resulting carbon-centered radical is then trapped by Selectfluor. beilstein-journals.orgorganic-chemistry.org This protocol is effective for the fluorination of secondary and tertiary benzylic substrates, yielding moderate to good product yields. beilstein-journals.org The catalytic cycle is sustained by the regeneration of the N-oxyl radical from NDHPI by a nitrogen-centered radical formed from the spent Selectfluor. beilstein-journals.org
Table 4: N-Oxyl Radical-Catalyzed Benzylic C(sp³)–H Fluorination
| Catalyst Precursor | Fluorinating Reagent | Substrate Type | Mechanistic Feature |
|---|---|---|---|
| N,N'-dihydroxypyromellitimide (NDHPI) | Selectfluor | Secondary and tertiary benzylic substrates | N-oxyl radical as HAT reagent. beilstein-journals.orgorganic-chemistry.org |
Another metal-free method for benzylic C(sp³)–H fluorination utilizes potassium persulfate (K₂S₂O₈) as a precursor for the HAT reagent. beilstein-journals.org As reported by the Yi group, heating potassium persulfate leads to its decomposition into sulfate (B86663) radicals (SO₄•⁻). beilstein-journals.orgsfu.ca These highly reactive radicals can then abstract a benzylic hydrogen atom to generate a benzylic radical. beilstein-journals.orgsfu.ca Subsequent fluorine atom transfer from Selectfluor furnishes the benzyl fluoride (B91410) product. beilstein-journals.orgsfu.ca This method allows for selectivity between mono- and difluorination by adjusting the loadings of potassium persulfate and Selectfluor. beilstein-journals.org It was noted that other fluorinating reagents like N-fluorobenzenesulfonimide (NFSI) and diethylaminosulfur trifluoride (DAST) were less effective in this system. beilstein-journals.org
Table 5: Potassium Persulfate-Mediated Benzylic C(sp³)–H Fluorination
| HAT Reagent Precursor | Fluorinating Reagent | Key Features |
|---|---|---|
| Potassium Persulfate (K₂S₂O₈) | Selectfluor | Metal-free, tunable selectivity for mono- or difluorination. beilstein-journals.orgsfu.ca |
N-Oxyl Radical Catalysis
Photocatalytic Benzylic C(sp³)–H Fluorination
Photocatalytic methods provide a powerful and often mild approach to benzylic C(sp³)–H fluorination. These reactions can be initiated by various photocatalysts, including organic dyes and metal complexes, under visible light irradiation. A pioneering report by Chen and co-workers in 2013 demonstrated the use of 9-fluorenone (B1672902) as a photocatalyst. beilstein-journals.org Under visible light, the photoexcited aryl ketone is capable of abstracting a hydrogen atom from a benzylic position, initiating the fluorination process with Selectfluor. beilstein-journals.orgorganic-chemistry.org This method represents a simple and direct approach to benzylic fluorination. organic-chemistry.org
In addition to metal-based photocatalysts like iridium, other systems have been developed. For instance, tetrabutylammonium (B224687) decatungstate (TBADT) has been used as a photocatalyst for the direct fluorination of benzylic C-H bonds with NFSI. researchgate.net This photoinitiated method has shown different selectivity patterns compared to chemically initiated radical reactions. researchgate.net The general principle in many of these photocatalytic systems involves the generation of a benzylic radical through a HAT process, which is then fluorinated. beilstein-journals.org
Table 6: Photocatalytic Benzylic C(sp³)–H Fluorination
| Photocatalyst | Fluorinating Reagent | Initiation |
|---|---|---|
| 9-Fluorenone | Selectfluor | Visible light irradiation. beilstein-journals.orgorganic-chemistry.org |
| Tetrabutylammonium decatungstate (TBADT) | N-fluorobenzenesulfonimide (NFSI) | UV irradiation. researchgate.net |
| Iridium complexes | Nucleophilic fluoride sources | Visible light irradiation. beilstein-journals.org |
Diarylketone Catalyzed Systems (e.g., 9-Fluorenone, Xanthone)
Visible light can be used to activate diarylketone catalysts, which then selectively abstract a benzylic hydrogen atom. organic-chemistry.orgcapes.gov.br In the presence of a suitable fluorine donor, this process yields the corresponding benzyl fluoride and regenerates the catalyst for the next cycle. capes.gov.brresearchgate.net This approach is noted for its operational simplicity. organic-chemistry.orgresearchgate.net
A key feature of this methodology is the ability to control the degree of fluorination through catalyst selection. organic-chemistry.orgcapes.gov.br Research published in the Journal of the American Chemical Society demonstrated that 9-Fluorenone is an effective catalyst for the monofluorination of benzylic C-H bonds. organic-chemistry.orgacs.org In contrast, employing xanthone (B1684191) as the photocatalyst under similar conditions preferentially leads to the formation of gem-difluorination products. organic-chemistry.orgcapes.gov.bracs.org This catalyst-controlled selectivity represents a significant advance, offering the first reported method for selective C-H gem-difluorination. capes.gov.br The reactions are typically performed using an electrophilic fluorine source, such as Selectfluor. nih.govresearchgate.net The scope of this method is broad, with better efficiency reported compared to previously existing methods. researchgate.net
A continuous-flow protocol has also been developed using xanthone as the photoorganocatalyst and Selectfluor as the fluorine source, allowing for the synthesis of benzylic fluorides with short residence times. organic-chemistry.org
Table 1: Diarylketone-Catalyzed Benzylic Fluorination Data sourced from representative studies.
| Catalyst | Substrate | Product | Fluorination Type |
| 9-Fluorenone | Ethylbenzene | 1-Fluoro-1-phenylethane | Mono |
| Xanthone | Ethylbenzene | 1,1-Difluoro-1-phenylethane | Di |
| 9-Fluorenone | Toluene (B28343) | This compound | Mono |
| Xanthone | Toluene | (Difluoromethyl)benzene | Di |
Decatungstate Photocatalysis
Tetrabutylammonium decatungstate (TBADT) is a highly effective photocatalyst capable of abstracting hydrogen atoms upon photoexcitation. researchgate.netacs.org This reactivity has been harnessed for the fluorination of benzylic C-H bonds. researchgate.netacs.org In a typical setup, the decatungstate catalyst is used in conjunction with N-fluorobenzenesulfonimide (NFSI) as the fluorine source. researchgate.netrsc.org This system has proven effective for accessing a range of secondary and tertiary benzyl fluorides in moderate to excellent yields. beilstein-journals.orgresearchgate.net
The reaction proceeds under UV irradiation (e.g., 365 nm lamp) and demonstrates interesting selectivity. rsc.org For instance, when a substrate contains multiple, electronically distinct benzylic sites, the decatungstate-catalyzed reaction can exhibit different selectivity compared to thermally initiated radical reactions (e.g., using AIBN). rsc.org In the fluorination of p-ethyl toluene, the decatungstate method selectively fluorinates the ethyl group. rsc.org This is attributed to the reaction conditions allowing for equilibration between the possible benzylic radicals to favor the more stable secondary radical. rsc.org
Table 2: Decatungstate-Photocatalyzed Benzylic Fluorination with NFSI Data represents selectivity observed in comparative studies.
| Substrate | Catalyst System | Major Product |
| p-Ethyl Toluene | Decatungstate / hv | 1-(Fluoromethyl)ethyl-4-methylbenzene |
| p-Ethyl Toluene | AIBN / 75 °C | 1-Ethyl-4-(fluoromethyl)benzene |
| Isobutylbenzene | Decatungstate / hv | 1-Fluoro-2-methyl-1-phenylpropane |
Photochemical Oxidative Radical-Polar Crossover Mechanisms
A more recently developed strategy involves a photochemical oxidative radical-polar crossover. beilstein-journals.org This mechanism allows for the use of nucleophilic fluoride sources. In systems reported by the Doyle and Musacchio groups, an iridium photocatalyst is typically employed. beilstein-journals.orgbeilstein-journals.org
The process begins with the photoexcitation of the Ir(III) catalyst, which then engages in a single-electron reduction of a radical precursor, generating a carbon-centered radical (e.g., a methyl radical). beilstein-journals.orgbeilstein-journals.org This radical performs a highly selective hydrogen-atom transfer (HAT) from the benzylic position of the substrate, affording a benzylic radical. beilstein-journals.orgbeilstein-journals.org The resulting high-valent Ir(IV) species then oxidizes this benzylic radical to a benzylic cation. beilstein-journals.orgbeilstein-journals.org This key "radical-polar crossover" step is crucial, as it allows the intermediate to be trapped by a nucleophilic fluoride source, such as Et₃N·3HF, to furnish the final this compound product. beilstein-journals.orgbeilstein-journals.org
This approach demonstrates excellent functional group tolerance and can be applied to primary, secondary, and tertiary benzylic substrates. beilstein-journals.org It has also been shown that difluorination is possible by first generating the monofluoro product in situ from a benzyl chloride precursor, which then undergoes the photochemical cycle. beilstein-journals.orgbeilstein-journals.org This method is not limited to fluorination and can be adapted for the synthesis of benzylic alcohols or ethers by using water or methanol (B129727) as the nucleophile. beilstein-journals.org The mechanism is categorized as an oxidative quenching photoredox radical/polar crossover process. rsc.orguab.cat
Electrochemical Fluorination Approaches
Electrochemical methods offer an alternative means of generating reactive intermediates for fluorination, avoiding the need for chemical oxidants by using an electric potential. thieme-connect.de
Hydrofluorination of Aryl-Substituted Alkenes
The electrochemical hydrofluorination of aryl-substituted alkenes provides a direct route to benzylic fluorides. organic-chemistry.orgnih.gov A method merging palladium catalysis with electrooxidation has been reported for the hydrofluorination of substrates ranging from styrenes to α,β-unsaturated carbonyl derivatives. organic-chemistry.orgresearchgate.netresearchgate.net This electrocatalytic approach uses a nucleophilic fluorine source, such as triethylamine (B128534) trihydrofluoride (Et₃N·3HF). organic-chemistry.org
The proposed mechanism involves the generation of a high-valent palladium intermediate via anodic oxidation, which is considered a crucial step. chemrxiv.orgnih.govresearchgate.net The reaction is conducted in an undivided cell with a carbon felt anode and a platinum wire cathode. organic-chemistry.org This method is applicable to the late-stage functionalization of complex molecules and pharmaceutical derivatives. organic-chemistry.orgnih.gov While effective, trace amounts of a side product derived from the addition of the solvent hexafluoroisopropanol (HFIP) can sometimes be observed. organic-chemistry.org
Table 3: Palladium-Catalyzed Electrooxidative Hydrofluorination of Alkenes Data sourced from a study by Mandal et al. organic-chemistry.org
| Substrate | Product | Yield (%) |
| Styrene | 1-Fluoro-1-phenylethane | 91 |
| 4-Methylstyrene | 1-Fluoro-1-(p-tolyl)ethane | 85 |
| 4-Chlorostyrene | 1-(4-Chlorophenyl)-1-fluoroethane | 88 |
| (E)-Chalcone | 2-Fluoro-1,3-diphenylpropan-1-one | 71 |
Direct Electrochemical Fluorination of Benzylic Systems
Direct anodic fluorination of the benzylic C-H bond is another electrochemical strategy. thieme-connect.de The success and selectivity of these reactions are highly dependent on the substrate, the fluorinating agent, and the reaction conditions. thieme-connect.de
In early examples, the anodic fluorination of alkylbenzenes was performed in acetonitrile (B52724) using tetraethylammonium (B1195904) tetrahydrogen pentafluoride (Et₄NH₄F₅) as both the electrolyte and fluorine source. thieme-connect.de While benzylic fluorination occurs, a competitive acetamidation side reaction is often observed. thieme-connect.de The selectivity for fluorination over amidation improves for substrates that can form more stable benzylic cations. thieme-connect.de For example, fluorination of toluene gives a low yield of this compound, but more substituted systems show greater selectivity. thieme-connect.de
More recent methods have focused on improving generality. One approach employs a solvent mixture of 1,2-dichloroethane (B1671644) (DCE) and hexafluoroisopropanol (HFIP) with Et₃N·3HF, which serves as both the fluoride source and electrolyte. beilstein-journals.org The HFIP is proposed to help stabilize the electrochemically generated benzylic radical cation intermediates. beilstein-journals.org This system has been successfully applied to the nucleophilic fluorination of secondary and tertiary benzylic C-H bonds. beilstein-journals.org
Fluorination via Pre-functionalized Benzylic Substrates
Beyond the direct activation of C-H bonds, the synthesis of this compound can be readily achieved through the nucleophilic substitution of substrates already possessing a leaving group at the benzylic position. This classical approach remains highly relevant and synthetically useful. Common pre-functionalized substrates include benzyl halides (bromides, chlorides) and benzyl alcohols.
For instance, benzyl bromides can be fluorinated using nucleophilic fluorinating reagents. researchgate.net Similarly, deoxofluorinating agents such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are effective for the conversion of benzylic alcohols to the corresponding benzyl fluorides. organic-chemistry.org These methods provide reliable and often high-yielding routes to benzyl fluorides, complementing the more modern C-H activation strategies, especially when the pre-functionalized starting material is readily available.
Deoxofluorination of Benzylic Alcohols
The conversion of benzylic alcohols to benzyl fluorides via deoxofluorination is a primary method for introducing fluorine into a benzylic position. thieme-connect.com This nucleophilic substitution reaction replaces a hydroxyl group with a fluorine atom and can be accomplished using various modern fluorinating agents. thieme-connect.comthieme-connect.de These reagents are often designed to be stable, selective, and easy to handle. thieme-connect.com
Common deoxyfluorination reagents include aminothiosulfuranes like N,N-diethylaminosulfur trifluoride (DAST) and its more thermally stable successor, N,N-bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). thieme-connect.dersc.orgorganic-chemistry.org Other notable reagents include PyFluor, AlkylFluor, and XtalFluor-E. thieme-connect.comrsc.org For instance, XtalFluor-E has been used for the in situ activation of benzyl alcohols to generate benzyl fluorides, which can then participate in subsequent reactions like Friedel-Crafts benzylation. rsc.org The reaction with DAST using 4-tert-butylbenzyl alcohol as a substrate, for example, proceeds to form the corresponding this compound, which can be subsequently used to form 1,1-diarylmethanes. rsc.org
More recently, specialized reagents have been developed to improve efficiency and substrate scope. A chloroimidazolium dihydrogen trifluoride reagent has been reported for the deoxyfluorination of benzylic alcohols. thieme-connect.com The mechanism for this transformation is proposed to be a two-step process where the benzylic alcohol is first converted to a benzyl chloride intermediate, which then undergoes a nucleophilic substitution (SN2) with the fluoride anion to yield the final this compound product. acs.org This process is typically conducted at elevated temperatures. acs.org
The choice of reagent and reaction conditions allows for the fluorination of a wide range of benzylic alcohols, including primary, secondary, and those bearing various functional groups. thieme-connect.com
Table 1: Examples of Deoxofluorination of Benzylic Alcohols
| Benzylic Alcohol Substrate | Fluorinating Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 4-tert-butylbenzyl alcohol | DAST | CH₂Cl₂:HFIP (9:1) | 1-(tert-butyl)-4-(fluoromethyl)benzene | N/A (Intermediate) | rsc.org |
| 4-tert-butylbenzyl alcohol | XtalFluor-E | CH₂Cl₂:HFIP (9:1) | 1-(tert-butyl)-4-(fluoromethyl)benzene | N/A (Intermediate) | rsc.org |
| Benzyl alcohol | ImCl[H₂F₃] / BTMG | MeCN, 100 °C, 3 h | This compound | 94% | acs.org |
| 4-Methoxybenzyl alcohol | ImCl[H₂F₃] / BTMG | MeCN, 100 °C, 3 h | 1-(fluoromethyl)-4-methoxybenzene | 92% | acs.org |
Halogen Exchange Reactions
Halogen exchange, particularly the Finkelstein reaction, represents a classical and widely used strategy for synthesizing benzyl fluorides. thieme-connect.dewikipedia.org This SN2 reaction involves the substitution of a halogen atom, typically bromine or chlorine, with fluoride. wikipedia.org The success of the reaction often depends on the solubility of the halide salts in the chosen solvent, which can drive the reaction equilibrium toward the desired product. wikipedia.org
A variety of fluoride sources can be employed for this transformation. Metal fluorides such as potassium fluoride (KF) and silver(I) fluoride (AgF) are common choices. thieme-connect.dersc.orgthieme-connect.de The reaction is often performed in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to enhance the nucleophilicity of the fluoride anion. wikipedia.org For example, benzyl bromide reacts with tetrabutylammonium fluoride (TBAF) hydrates at room temperature to produce this compound in high yield. thieme-connect.de
Recent advancements have introduced amine/HF reagents, such as triethylamine tris(hydrogen fluoride) (Et₃N·3HF), as effective fluorinating agents for halogen exchange. rsc.org This reagent has been successfully used to convert a range of α-carbonyl benzyl bromides into their corresponding fluorides. rsc.org The reaction conditions can be tuned, for instance, by using Et₃N·3HF in combination with a base like K₃PO₄ at elevated temperatures, or with AgF at room temperature. rsc.org These methods show good tolerance for various functional groups and are applicable to primary and secondary benzylic halides. wikipedia.orgrsc.org
Table 2: Halogen Exchange Reactions for this compound Synthesis
| Substrate | Fluoride Source | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Benzyl bromide | TBAF·3.5H₂O | 25 °C | This compound | Excellent | thieme-connect.de |
| Methyl 2-bromo-2-phenylacetate | Et₃N·3HF, K₃PO₄ | MeCN, 80 °C | Methyl 2-fluoro-2-phenylacetate | 62% | rsc.org |
| 2-Bromo-1-phenylethan-1-one | Et₃N·3HF, AgF | MeCN, r.t. | 2-Fluoro-1-phenylethan-1-one | 95% | rsc.org |
| 1-(bromomethyl)-4-nitrobenzene | Et₃N·3HF, AgF | MeCN, r.t. | 1-(fluoromethyl)-4-nitrobenzene | 98% | rsc.org |
Synthesis from Fluorinated Building Blocks
Derivatization of o-(Fluorosilyl)benzodifluorides
A modern and versatile approach to synthesizing highly functionalized benzyl fluorides involves the derivatization of benzotrifluorides via an ortho-silyl group. rsc.orgtcichemicals.com This strategy begins with a selective single C-F bond transformation (e.g., chlorination, allylation) of an o-(hydrosilyl)benzotrifluoride, which generates an o-(fluorosilyl)benzodifluoride intermediate. rsc.orgresearchgate.net
The key step in synthesizing benzyl fluorides through this route is the subsequent reduction of the fluorosilyl group on the benzodifluoride intermediate back to a hydrosilyl group. rsc.orgresearchgate.net This reduction is typically achieved with a hydride source like lithium aluminum hydride (LiAlH₄). researchgate.netresearchgate.net The regenerated o-(hydrosilyl)benzodifluoride now serves as a precursor for a second, different C-F transformation. tcichemicals.com For example, a single C-F chlorination can then be performed on the difluoromethylene group to afford the final, highly substituted this compound product. rsc.org This sequential C-F transformation strategy allows for the precise construction of complex organofluorine molecules that would be difficult to access through other methods. rsc.orgtcichemicals.com
Table 3: Synthesis of Benzyl Fluorides from o-(Fluorosilyl)benzodifluorides
| Starting Material | Reaction Sequence | Reagents | Final Product | Yield | Reference |
|---|---|---|---|---|---|
| o-(hydrosilyl)benzotrifluoride derivative | 1. Single C-F Allylation 2. LiAlH₄ Reduction 3. Single C-F Chlorination | 1. Allyltrimethylsilane, Trityl Cation 2. LiAlH₄ 3. Trityl Chloride, HFIP | o-(hydrosilyl)-α-chloro-α-fluorotoluene derivative | Good | rsc.org |
| o-(fluorosilyl)benzodifluoride derivative | 1. LiAlH₄ Reduction 2. C-F Chlorination | 1. LiAlH₄ 2. Trityl Chloride, HFIP | α-chloro-α-fluorotoluene derivative | Good | rsc.org |
Nucleophilic Aromatic Substitution with Fluorinated Malonate Esters
The synthesis of certain this compound derivatives, specifically α-fluoro-α-arylacetic acids and their esters, can be achieved using diethyl 2-fluoromalonate as a fluorinated building block. d-nb.infonih.gov The core of this strategy is a nucleophilic aromatic substitution (SNAr) reaction. d-nb.info In this process, the carbanion generated from diethyl 2-fluoromalonate acts as a nucleophile, attacking an electron-deficient aromatic ring and displacing a leaving group, which is often a fluorine atom. d-nb.infomasterorganicchemistry.com
For this reaction to be efficient, the aromatic ring must be activated by a strong electron-withdrawing group, such as a nitro group, positioned ortho or para to the leaving group. nih.govmasterorganicchemistry.com For example, the reaction between the sodium salt of diethyl 2-fluoromalonate and o-fluoronitrobenzene proceeds efficiently to displace the aromatic fluorine, forming a new carbon-carbon bond. d-nb.infonih.gov The resulting product, a diethyl 2-fluoro-2-(nitrophenyl)malonate, can then undergo subsequent transformations, such as hydrolysis and decarboxylation, to yield the target 2-fluoro-2-arylacetic acid derivative. d-nb.inforesearchgate.net
Table 4: SNAr Reactions Using Diethyl 2-Fluoromalonate
| Aromatic Substrate | Nucleophile | Conditions | Intermediate Product | Yield | Reference |
|---|---|---|---|---|---|
| o-Fluoronitrobenzene | Diethyl 2-fluoromalonate, NaH | DMF | Diethyl 2-fluoro-2-(2-nitrophenyl)malonate | Good | d-nb.infonih.gov |
| 2,4-Difluoronitrobenzene | Diethyl 2-fluoromalonate, NaH | DMF | Diethyl 2-fluoro-2-(4-fluoro-2-nitrophenyl)malonate | Good | researchgate.net |
| 4-Chloro-2-fluoronitrobenzene | Diethyl 2-fluoromalonate, NaH | DMF | Diethyl 2-(4-chloro-2-nitrophenyl)-2-fluoromalonate | Good | researchgate.net |
Stereoselective Synthesis of Enantioenriched Benzyl Fluorides
The development of methods for the stereoselective synthesis of benzyl fluorides is of significant interest, as the introduction of a chiral fluorine-bearing center can profoundly influence the biological properties of molecules. beilstein-journals.orgacs.org Several strategies have been established to produce enantioenriched benzyl fluorides.
One approach involves a two-step sequence starting from a prochiral benzaldehyde. beilstein-journals.org The aldehyde is first subjected to an asymmetric reduction, for example, using Noyori's conditions with a chiral ruthenium catalyst, to produce an enantioenriched benzylic alcohol. beilstein-journals.org This chiral alcohol is then converted to the corresponding this compound via deoxofluorination, typically using a reagent like DAST. This second step proceeds with inversion of configuration (SN2 mechanism), allowing for the synthesis of the target enantioenriched this compound with high enantiomeric excess. beilstein-journals.org
Another powerful method is the enantiospecific fluorination of chiral secondary boronic esters. acs.org In this process, a boronate complex, formed from the reaction of a chiral boronic ester and an organolithium reagent, acts as a nucleophile. acs.org Reaction with an electrophilic fluorinating agent, such as Selectfluor II, results in the formation of the alkylfluoride with almost complete retention of stereochemistry. The presence of a radical trap, like styrene, is crucial to suppress competing radical pathways and ensure high enantiospecificity. acs.org
Direct enantioselective C-H fluorination has also been explored. One method utilizes a chiral transient directing group, which condenses with an aldehyde to control the stereochemistry of a subsequent C-H insertion step, leading to enantioenriched benzyl fluorides. beilstein-journals.org
Table 5: Methods for Stereoselective Synthesis of Benzyl Fluorides
| Strategy | Substrate | Key Reagents/Catalyst | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Asymmetric Reduction & Deoxofluorination | Benzaldehyde | 1. (S,S)-Ru(DPEN)₂, [²H₂]-Formic Acid 2. DAST, TMS-morpholine | 7-[²H₁]-(R)-benzyl fluoride | 94% | beilstein-journals.org |
| Enantiospecific Fluorination of Boronic Esters | Chiral secondary boronic ester | 1. PhLi 2. Selectfluor II, Styrene | Enantioenriched alkylfluoride | ~99% es | acs.org |
| Enantioselective C-H Fluorination | Aldehyde | Chiral α-amino amide (TDG) | Enantioenriched this compound | N/A | beilstein-journals.org |
es: enantiospecificity
Reactivity and Transformations of the Benzylic C–f Bond
Mechanisms of C–F Bond Activation
The activation of the C–F bond in benzyl (B1604629) fluoride (B91410) is achievable through various mechanistic pathways, which primarily facilitate the departure of the fluoride ion. These strategies often involve weakening the C–F bond via interactions with hydrogen bond donors or promoting the formation of a stabilized benzylic carbocation.
Hydrogen Bond Donor-Mediated Activation
Hydrogen bonding is a key strategy for activating the C–F bond. By donating a hydrogen bond to the fluorine atom of benzyl fluoride, these activators polarize and weaken the C–F bond, thereby lowering the energetic barrier for its cleavage and subsequent nucleophilic substitution. beilstein-journals.orgnih.gov
Hexafluoroisopropanol (HFIP) is a potent hydrogen bond donor that effectively activates C–F bonds. beilstein-journals.orgnih.gov Its strong hydrogen-bond-donating capability, combined with its low nucleophilicity, enables it to stabilize the departing fluoride ion without acting as a competing nucleophile. beilstein-journals.orgnih.gov Research demonstrates that HFIP significantly accelerates the solvolysis of this compound by forming a hydrogen-bonded complex with the fluorine atom, which weakens the C–F bond and promotes the generation of a benzyl cation intermediate. nih.govnih.gov
Hydrogen fluoride (HF) can also catalyze C–F bond activation. nih.gov As the reaction progresses, liberated HF can replace HFIP as the active catalytic species due to its superior hydrogen bond donating strength. frontiersin.org This autocatalytic behavior, where HF protonates the fluorine atom, facilitates C–F bond cleavage, especially in Friedel-Crafts type reactions where the resulting benzyl cation is captured by a nucleophile. nih.govfrontiersin.org It is noteworthy that in glass vessels, HF can react with the borosilicate to generate SiF₄, which has also been identified as an active catalyst for benzylic C-F bond activation. researchgate.net
| Activator | Function in C–F Bond Activation |
| Hexafluoroisopropanol (HFIP) | A strong hydrogen bond donor that polarizes the C–F bond, facilitating cleavage. beilstein-journals.orgnih.gov |
| Hydrogen Fluoride (HF) | Can act as a potent hydrogen bond donor, sometimes autocatalytically, to promote C–F scission. nih.govnih.govfrontiersin.org |
Water can function as a hydrogen bond donor to activate the C–F bond in this compound, leading to hydrolysis. beilstein-journals.orgresearchgate.net DFT calculations have shown that the activation proceeds through the stabilization of the transition state by hydrogen bonds between water molecules and the fluorine atom. beilstein-journals.org
Triols, such as 1,1,1-tris(hydroxymethyl)propane, have also been successfully used to activate the C–F bond for amination reactions. beilstein-journals.orgresearchgate.net These molecules use their multiple hydroxyl groups to form hydrogen bonds with the fluorine atom, effectively promoting nucleophilic substitution at the benzylic position. beilstein-journals.orgresearchgate.net The reactions are often most effective under highly concentrated conditions where the solvent does not interfere with the interaction between the triol and the this compound. beilstein-journals.org
Thiourea (B124793) derivatives have emerged as effective organocatalysts for C–F bond activation. nih.gov DFT calculations suggest that the activation energy is lowered through hydrogen bonding between the thiourea catalyst and the fluorine atom of the substrate. nih.govresearchgate.net This interaction facilitates the nucleophilic substitution of the fluoride.
| Activator | Mechanism of C–F Bond Activation |
| Water | Stabilizes the transition state through hydrogen bonding with the fluorine atom. beilstein-journals.orgbeilstein-journals.org |
| Triols | Utilize multiple hydroxyl groups to form hydrogen bonds, promoting nucleophilic substitution. beilstein-journals.orgresearchgate.net |
| Thiourea | Lowers the activation energy for substitution via hydrogen bonding to the fluorine atom. nih.govresearchgate.net |
A sophisticated method for C–F bond activation involves the encapsulation of this compound within a self-assembled molecular container, such as a resorcinarene (B1253557) capsule. frontiersin.orgresearchgate.net This encapsulation within the host's cavity can lead to significant reaction acceleration under mild conditions. frontiersin.orgresearchgate.net The activation is thought to occur through hydrogen bonding between the fluorine substituent and water molecules integrated into the capsule's structure. frontiersin.orgresearchgate.net This interaction, along with the stabilization of the resulting carbocation intermediate within the confined space, facilitates C–F bond cleavage for reactions like Friedel-Crafts benzylation. nih.govfrontiersin.org
Activation by Water, Triols, and Thiourea
Nucleophilic Substitution Pathways
The displacement of the fluorine atom in this compound often occurs via pathways that generate a carbocation intermediate, which is characteristic of an S(_{N})1-type mechanism. The inherent stability of the benzyl cation is a principal determinant in these reactions.
The solvolysis of this compound, particularly in polar protic solvents with high ionizing power like aqueous solutions or fluorinated alcohols (e.g., HFIP), exemplifies an S({N})1 reaction. nih.govlibretexts.orglibretexts.org The reaction proceeds through a stepwise mechanism where the rate-determining step is the slow heterolytic cleavage of the C–F bond to yield a planar benzyl carbocation and a fluoride ion. nih.govuni-muenchen.de The stability of the benzyl cation is enhanced by the resonance delocalization of the positive charge across the aromatic ring, which makes this pathway accessible despite the high strength of the C–F bond. doubtnut.com This carbocation is then rapidly intercepted by a nucleophile to yield the final product. nih.gov Studies using enantiopure isotopomers of this compound have shown that while dissociative S({N})1 pathways are significant, associative (S(_{N})2) pathways can also be operative to varying degrees depending on the nucleophile and reaction conditions. beilstein-journals.orgbeilstein-journals.orgnih.gov
Associative Bimolecular (SN2) Mechanisms
The associative bimolecular nucleophilic substitution (SN2) mechanism is a fundamental pathway for the transformation of this compound. In this concerted process, a nucleophile attacks the electrophilic benzylic carbon atom from the side opposite to the fluorine leaving group, leading to an inversion of stereochemistry at the reaction center.
Theoretical studies, including rigorous ab initio and density functional theory (DFT) calculations, have provided deep insights into the SN2 reactivity of this compound. acs.orgnih.gov Focal-point computations on the SN2 identity exchange reaction of fluoride ion with this compound have established that the SN2 barrier is lower than that for methyl fluoride by 3.8 kcal mol⁻¹, validating the "benzylic effect" which describes the enhanced reactivity of benzylic compounds in SN2 reactions. acs.orgnih.gov This acceleration is attributed to the intrinsic electrostatic interaction between the reacting fragments rather than the delocalization of nucleophilic charge into the aromatic ring in the transition state. acs.orgnih.gov
The nature of the nucleophile and the reaction conditions, particularly the presence of hydrogen-bond donors, significantly influence the SN2 reactivity of the C-F bond. For instance, the use of strong nucleophiles in conjunction with hydroxyl-based donors, such as water/isopropanol (B130326) or triols, promotes a highly associative SN2-like pathway. semanticscholar.org This is evidenced by the nearly complete inversion of configuration observed in reactions using enantiopure 7-[²H₁]-(R)-benzyl fluoride. semanticscholar.org DFT calculations have shown that the activation of the C-F bond proceeds through the stabilization of the transition state by a strong F•••H₂O interaction, which diminishes the elongation of the C-F bond.
Furthermore, the choice of solvent can impact the reaction rates. SN2 reactions of benzyl chlorides with fluoride anion in the dipolar aprotic solvent acetonitrile (B52724) have been studied, revealing that both electron-donating and electron-withdrawing groups on the phenyl ring accelerate the reaction, resulting in a concave Hammett plot. kyoto-u.ac.jp
Catalysis can also play a crucial role in promoting SN2 reactions of this compound. Thiourea-based catalysts, in conjunction with a fluoride scavenger like Ti(OiPr)₄, have been shown to facilitate the amination of benzylic fluorides via C-F bond activation. researchgate.net DFT calculations for the reaction with morpholine (B109124) revealed the importance of hydrogen bonds in the catalytic cycle. researchgate.net
Synthetic Transformations Involving this compound
Carbon-Carbon Bond Formation
Friedel-Crafts Alkylation and Benzylation
The Friedel-Crafts reaction of this compound with arenes represents a significant method for the formation of 1,1-diarylalkanes. nih.gov This transformation can be achieved under mild conditions without the necessity of a transition metal or a strong Lewis acid. nih.gov The activation of the C-F bond is proposed to occur through hydrogen bonding. nih.gov
Hydrogen bond donors like hexafluoroisopropanol (HFIP) play a crucial role in this process. frontiersin.org HFIP destabilizes the C-F bond, facilitating the generation of a benzylic cation which is then intercepted by an arene nucleophile. frontiersin.org As the reaction proceeds, hydrogen fluoride (HF) is liberated and can act as a catalytically active species due to its strong hydrogen bond donating ability. frontiersin.org Studies using enantiopure isotopomers of this compound have shown that when strong hydrogen bond donors like HFIP are used, the reaction can proceed through a dissociative SN1-type mechanism, involving a solvent-separated ion pair. nih.gov This often results in products with partial enantiomeric excess. nih.gov
The reaction conditions, including the vessel material, can significantly influence the outcome. For instance, using common borosilicate glassware can lead to the in situ generation of SiF₄, which can act as the active catalyst for benzylic C-F bond activation. researchgate.net In contrast, when the reaction is carried out in a polytetrafluoroethylene (PTFE) vessel, HF is suggested to be the active catalyst. researchgate.net
A self-assembled molecular container has also been shown to catalyze the Friedel-Crafts alkylation of arenes with this compound derivatives. frontiersin.orgresearchgate.net For example, the reaction of 4-tert-butyl this compound with p-xylene (B151628) inside a hexameric capsule was observed, although in low yield. frontiersin.org The yield was improved when a more reactive nucleophile, 1,3,5-trimethoxybenzene, was used. frontiersin.org
| This compound Derivative | Arene Nucleophile | Product | Yield (%) | Reference |
| 4-tert-butyl this compound | p-xylene | 1-(4-(tert-butyl)benzyl)-2,5-dimethylbenzene | 17 | frontiersin.org |
| 4-tert-butyl this compound | 1,3,5-trimethoxybenzene | 1-(4-(tert-butyl)benzyl)-2,4,6-trimethoxybenzene | 51 | frontiersin.org |
| This compound | Anisole | 1-(benzyloxy)-4-methoxybenzene | 88 | nih.gov |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., with Phenylboronic Acid)
Palladium-catalyzed cross-coupling reactions provide a powerful tool for forming carbon-carbon bonds. Benzyl fluorides have been demonstrated to be suitable substrates for Pd(0)-catalyzed Suzuki-Miyaura cross-coupling with phenylboronic acid. nih.govacs.org This reaction allows for the formation of diphenylmethane (B89790) and its derivatives. acs.org
The success of these reactions often relies on the appropriate choice of ligands and reaction conditions. For instance, the use of bulky and electron-rich phosphine (B1218219) ligands can be effective. acs.org The leaving group ability of fluoride in these palladium-catalyzed substitutions has been ranked, showing it to be more effective than acetate (B1210297) but less so than trifluoroacetate. acs.org
Recent advancements have demonstrated that the Suzuki cross-coupling of benzylic fluorides with aryl- and vinylboronic acids can be achieved using either palladium or nickel catalysts. nih.gov These methods often employ an additive like lithium iodide (LiI), which acts as a thermodynamic sink by forming lithium fluoride (LiF), thereby facilitating the C-F bond activation. nih.gov
| This compound Derivative | Catalyst/Ligand | Base | Product | Yield (%) | Reference |
| 2-(Fluoromethyl)naphthalene | Pd(allyl)COD·BF₄ / tBuXPhos | K₃PO₄ | 2-Benzylnaphthalene | 95 | acs.org |
| 4-Chlorothis compound | Pd(η³-C₃H₅)Cl₂ / DPEPhos | K₃PO₄ | 4-Chlorodiphenylmethane | 65 | acs.org |
| 4-Nitrothis compound | Pd(OAc)₂ / SPhos | K₃PO₄ | 4-Nitrodiphenylmethane | 85 | nih.gov |
C–F Insertion Reactions with Unsaturated Substrates
C-F bond insertion reactions represent an emerging strategy for constructing complex fluorinated molecules. rhhz.netresearchgate.net In the presence of a hydrogen bond donor like hexafluoroisopropanol (HFIP), secondary benzyl fluorides can undergo a formal C-F bond insertion with α-fluorinated styrenes. nih.govresearchgate.net This reaction yields valuable gem-difluorinated products. rhhz.netnih.gov The proposed mechanism involves the HFIP-mediated activation of the C-F bond to generate a benzylic cation, which then adds to the fluorinated alkene. The resulting cation is subsequently trapped by a fluoride ion. rhhz.net
Furthermore, a BF₃-catalyzed formal insertion of diazo esters into the C-F bond of benzylic fluorides has been reported. rhhz.net This reaction provides α-fluoro-α,β-diaryl esters with good yields and high diastereoselectivities. rhhz.net
| This compound Derivative | Unsaturated Substrate | Product Type | Yield (%) | Reference |
| Secondary benzyl fluorides | α-Fluorinated styrenes | gem-Difluorinated compounds | 41-66 | rhhz.net |
| Benzylic fluorides | Diazo esters | α-Fluoro-α,β-diaryl esters | Moderate to good | rhhz.net |
Reactions with Benzylic Organolithium Carbanions
Benzylic fluorides can react with benzylic organolithium carbanions, though these reactions are notably slower compared to their chloride counterparts. lookchem.com The mechanism of dimer formation in these reactions appears to differ based on the halide. While benzylic chlorides react rapidly with their corresponding carbanions via an electron-transfer mechanism, benzylic fluorides are proposed to react slowly through a classical displacement mechanism. lookchem.com For example, the reaction of this compound with diphenylmethyl carbanion produces 1,1,2-triphenylethane. lookchem.com
The generation of α-fluorobenzyl anion intermediates, which can then react with various electrophiles, has also been explored. researchgate.net These anions can be generated from fluoromethylbenzenes using a strong base like lithium 2,2,6,6-tetramethylpiperidide (LTMP) and subsequently trapped with electrophiles such as alkyl halides. researchgate.net
Carbon-Nitrogen Bond Formation (Amination Reactions)
The formation of carbon-nitrogen bonds through the amination of this compound is a well-established transformation. nih.govbeilstein-journals.org This reaction can be promoted by hydrogen bond donors, such as a mixture of water and isopropanol or triols like 1,1,1-tris(hydroxymethyl)propane. nih.govbeilstein-journals.orgbeilstein-journals.org These activators facilitate the nucleophilic substitution of the fluorine atom by an amine.
Studies using enantiopure 7-[²H₁]-(R)-benzyl fluoride have provided insight into the stereochemistry of these reactions. nih.govbeilstein-journals.org When water/isopropanol or tris(hydroxymethyl)propane are used as activators, the amination proceeds with a high degree of stereoinversion, indicating a highly associative Sₙ2-like pathway. nih.govbeilstein-journals.org
The reaction conditions can be optimized for efficiency. For instance, amination reactions promoted by 1,1,1-tris(hydroxymethyl)propane are often best performed under highly concentrated conditions to minimize interference from hydrogen bond-accepting solvents. beilstein-journals.org Palladium catalysis has also been successfully employed for the amination of benzyl fluorides. acs.org
| Amine Nucleophile | Activator/Catalyst | Product | Yield (%) | Reference |
| Morpholine | Water/Isopropanol | N-Benzylmorpholine | 65 | nih.gov |
| N-Methylaniline | Tris(hydroxymethyl)propane | N-Methyl-N-benzylaniline | 78 | beilstein-journals.org |
| Morpholine | Pd(allyl)COD·BF₄ / tBuXPhos | N-Benzylmorpholine | 85 | acs.org |
Carbon-Oxygen Bond Formation
The formation of carbon-oxygen bonds from this compound can be achieved through reactions with oxygen nucleophiles. Similar to amination reactions, these substitutions can be promoted by hydrogen bond donors. nih.gov For example, the reaction of this compound with phenolates in a water/isopropanol system can produce benzyl ethers. nih.gov
Palladium catalysis also provides an efficient route for C-O bond formation. acs.org Benzyl fluorides can undergo Pd(0)-catalyzed substitution with oxygen nucleophiles to yield the corresponding ethers. acs.org Furthermore, a one-step C- or O-benzylation of 1,3-dicarbonyl compounds with benzyl alcohols, promoted by perfluoroalkanosulfonyl fluoride, has been developed as a versatile method for creating C-O bonds. sioc-journal.cnepa.gov Additionally, a copper-catalyzed C-H fluorination followed by in-situ substitution of the resulting this compound with nucleophiles, including alcohols, enables the synthesis of various oxygenated products. acs.org
Nucleophilic Displacement Reactions with Anions (e.g., Fluorenides)
The benzylic C-F bond in this compound is susceptible to nucleophilic attack by various carbanions. While fluoride is generally a poor leaving group in SₙAr reactions, its reactivity is enhanced at a benzylic position. masterorganicchemistry.com The reaction of this compound with fluorenide anions, for instance, would be expected to proceed via a nucleophilic displacement mechanism to form a new carbon-carbon bond. The specific conditions and outcomes for the reaction with fluorenide anions were not explicitly detailed in the provided search results, but the general reactivity pattern of this compound with carbanions suggests this transformation is feasible. lookchem.com
Menshutkin Reactions
The Menshutkin reaction, the quaternization of a tertiary amine by an alkyl halide, serves as a fundamental method for the synthesis of quaternary ammonium (B1175870) salts. wikipedia.org When this compound is employed as the alkylating agent, it participates in this S_N2-type reaction, although its reactivity is influenced by various factors, including the nature of the amine, the solvent, and the presence of steric or electronic effects.
Detailed mechanistic studies, often employing computational methods like Density Functional Theory (DFT), have elucidated the pathway of the Mensutkin reaction involving this compound. For instance, the reaction between 1,4-diazabicyclo[2.2.2]octane (DABCO) and this compound has been shown to proceed through a classic S_N2 transition state. researchgate.netnih.gov This is in contrast to the reaction with the more sterically hindered fluorodiphenylmethane, which favors a five-membered ring transition state. researchgate.netnih.gov The choice of solvent also plays a critical role, with calculations indicating that the activation energy barrier for the reaction is influenced by the polarity of the medium. researchgate.net
Kinetic studies reveal that the reaction is typically first-order in both the amine and the organohalide. nd.edu The leaving-group ability of the halide is a significant factor, and fluoride is generally a poorer leaving group compared to chloride, bromide, and iodide due to the high strength of the C–F bond. nd.edu However, the relative reactivity can be dramatically altered by the structure of the amine. For example, studies with a macrocyclic amine featuring an anion-binding cavity have shown a significant rate enhancement for reactions with benzyl halides. nd.edu In these cases, the leaving-group order can even be distorted from the typical I > Br > Cl sequence. nd.edu
The reaction of this compound with various tertiary amines leads to the formation of the corresponding quaternary ammonium fluorides. These products are valuable intermediates in organic synthesis and can serve as phase-transfer catalysts. wikipedia.org The general scheme for the Menshutkin reaction of this compound is presented below:
General Reaction Scheme: R₃N + C₆H₅CH₂F → [C₆H₅CH₂NR₃]⁺F⁻
Detailed findings from a mechanistic study of the reaction between DABCO and this compound are summarized in the following table:
Table 1: Mechanistic Details of the Menshutkin Reaction between DABCO and this compound
| Feature | Finding | Citation |
| Reaction Mechanism | Proceeds through an S_N2 transition state. | researchgate.netnih.gov |
| Computational Method | Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level. | researchgate.netnih.gov |
| Solvent Effects | The activation energy barrier is affected by the solvent environment. | researchgate.net |
| Key Factors | Hydrogen bonding and steric hindrance guide the reaction pathway. | researchgate.netnih.gov |
The following table provides examples of Menshutkin reactions involving benzyl halides and various amines, highlighting the reactants and products.
Table 2: Examples of Menshutkin Reactions with Benzyl Halides
| Amine | Benzyl Halide | Product | Citation |
| Triethylamine (B128534) | Benzyl chloride | Triethylbenzylammonium chloride (TEBA) | wikipedia.org |
| N,N-Dimethylaniline | Benzyl chloride | N-Benzyl-N,N-dimethylanilinium chloride | sciensage.info |
| DABCO | Benzyl chloride | 1-Benzyl-4-aza-1-azoniabicyclo[2.2.2]octane chloride | researchgate.net |
| Macrocyclic Amine 1 | 4-tert-Butylbenzyl chloride | Quaternary ammonium salt | nd.edu |
| Pyridine | Benzyl halides | Pyridinium halides | ku.edu |
Advanced Analytical and Computational Studies
Computational Chemistry and Theoretical Modeling
Computational chemistry and theoretical modeling are powerful tools for investigating the properties of benzyl (B1604629) fluoride (B91410). These methods complement experimental data by providing insights into molecular structure, conformational preferences, and reaction mechanisms at the atomic level.
Molecular orbital theory has been used to calculate the internal rotational potential for benzyl fluoride. researchgate.net These calculations, performed at various levels of theory including correlation-gradient MP2 methods, help in understanding the conformational preferences of the molecule. cdnsciencepub.comresearchgate.net Theoretical studies have shown that for the free this compound molecule, the conformer with the C-F bond in the plane of the phenyl ring is the most stable. cdnsciencepub.com However, the energy barrier to internal rotation is small. cdnsciencepub.comresearchgate.net
The influence of solvents on the conformational equilibrium has also been modeled. Calculations using the Onsager model and the self-consistent isodensity-polarizable continuum model (SCI-PCM) have been employed to understand how the solvent environment affects the rotational potential. researchgate.net These theoretical predictions are in semiquantitative agreement with experimental results derived from NMR coupling constants, which show that polar solvents can alter the conformational preference. cdnsciencepub.com
Furthermore, theoretical assessments have been conducted on the Sₙ2 identity exchange reaction of fluoride with this compound and its para-substituted derivatives. acs.org These high-level ab initio and density functional theory (DFT) calculations have helped to elucidate the origin of the "benzylic effect," the enhanced reactivity of benzylic compounds in Sₙ2 reactions. acs.org The studies suggest that the reactivity is primarily governed by the electrostatic interaction between the reacting fragments rather than extensive charge delocalization into the aromatic ring in the transition state. acs.org
Studies on Hydrogen Bonding Interactions and Transition State Stabilization
Crystallographic Studies
Single crystal X-ray diffraction is an definitive method for determining the three-dimensional structure of molecules, providing unequivocal proof of stereochemistry. In the context of this compound chemistry, this technique has been used to confirm the stereochemical outcome of its reactions.
In a study investigating the stereointegrity of C-F activation, an enantioenriched isotopomer of this compound, 7-[²H₁]-(R)-benzyl fluoride, was used as the substrate. beilstein-journals.org To verify the stereochemistry of one of the resulting diarylmethane products, an independent synthesis was performed, and the absolute stereochemistry of a key intermediate alcohol was confirmed by X-ray crystallography of its 4-bromophenyl ester derivative. beilstein-journals.org This crystallographic analysis was essential to unambiguously establish the configuration of the final product, thereby allowing researchers to deduce the mechanistic pathway (inversion of configuration via SN2) of the primary reaction. beilstein-journals.org
Applications and Emerging Trends in Benzyl Fluoride Research
Integration in Medicinal Chemistry and Agrochemical Development
The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in drug discovery and agrochemical design. Benzyl (B1604629) fluoride (B91410) and its derivatives have become valuable tools for medicinal and agricultural chemists seeking to enhance the efficacy and pharmacokinetic profiles of candidate compounds.
Strategies for Modulating Bioactivity and Metabolic Stability
The introduction of a benzyl fluoride moiety can profoundly influence a molecule's biological activity and its metabolic fate within an organism. Fluorine's high electronegativity and relatively small size allow it to act as a bioisostere for hydrogen or a hydroxyl group, leading to altered physicochemical properties such as lipophilicity, membrane permeability, and binding affinity to target proteins. tandfonline.comresearchgate.netsci-hub.se
However, it is important to note that the stability of the this compound group itself can be influenced by the surrounding molecular structure. The bond dissociation energy of a benzylic C-F bond is lower than that of an aliphatic or aromatic C-F bond, which can sometimes lead to in vivo defluorination. nih.gov The substituents on the aromatic ring play a crucial role in the stability of the benzylic fluorine, with both steric and electronic effects having a significant impact. nih.govacs.org
Late-Stage Functionalization of Bioactive Molecules
Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves the introduction of new functional groups into complex, biologically active molecules at a late stage of the synthesis. This approach allows for the rapid generation of analogues with improved properties without the need for de novo synthesis. This compound has become a key player in LSF, with numerous methods developed for the direct fluorination of benzylic C-H bonds. nih.govresearchgate.netacs.orgrsc.org
These methods often employ transition-metal catalysis or photoredox catalysis to selectively activate and fluorinate benzylic positions. nih.govresearchgate.netbeilstein-journals.org For example, photocatalytic approaches using reagents like Selectfluor® have proven effective in the site-selective acylation of benzylic C-H bonds. researchgate.netresearchgate.net Such strategies offer a mild and efficient way to modify complex natural products and drug candidates, providing access to novel chemical space and facilitating the optimization of lead compounds. rsc.orgresearchgate.net The ability to install a this compound group in a late-stage fashion is particularly valuable for creating derivatives with enhanced metabolic stability or altered binding interactions. nih.govthieme-connect.com
Radiochemistry and Positron Emission Tomography (PET) Imaging
The unique properties of the fluorine-18 (B77423) (¹⁸F) isotope, including its ideal half-life (109.7 minutes) and low positron energy, have made it the most widely used radionuclide for positron emission tomography (PET) imaging. nih.goviaea.org this compound derivatives labeled with ¹⁸F are crucial components in the development of novel radiopharmaceuticals for diagnosing and monitoring a wide range of diseases.
Synthesis and Application of ¹⁸F-Labeled Benzyl Fluorides in Radiopharmaceuticals
The synthesis of ¹⁸F-labeled benzyl fluorides typically involves the nucleophilic substitution of a suitable leaving group (e.g., bromide, tosylate) on a precursor molecule with [¹⁸F]fluoride. acs.orgnih.gov This reaction is often performed under mild conditions due to the increased reactivity of the benzylic position. nih.gov The resulting ¹⁸F-labeled this compound can then be incorporated into a larger molecule to create a PET tracer.
These radiopharmaceuticals are designed to target specific biological processes or receptors in the body. For example, ¹⁸F-labeled this compound derivatives have been synthesized and evaluated for their potential in imaging the GABA transporter 1 (GAT1) and colony-stimulating factor 1 receptor (CSF1R), which are implicated in neurological disorders and neuroinflammation, respectively. nih.govresearchgate.net
A significant challenge in the development of ¹⁸F-labeled this compound radiotracers is their potential for in vivo defluorination, which can lead to the accumulation of radioactivity in bones and compromise the quality of the PET image. acs.orgnih.gov The metabolic stability of the [¹⁸F]this compound moiety is highly dependent on the specific chemical structure of the radiotracer. acs.org Researchers are actively exploring strategies to develop more stable ¹⁸F-labeled this compound PET tracers to overcome this limitation. nih.gov
This compound as a Versatile Synthetic Intermediate
Beyond its direct applications in bioactive molecules, this compound serves as a versatile building block in organic synthesis, enabling the construction of more complex molecular architectures. rhhz.net Its reactivity allows for its participation in a variety of chemical transformations.
Building Blocks for Fluorinated Organic Materials
While not as extensively utilized as some other fluorinated compounds, this compound serves as a valuable precursor in the synthesis of more complex fluorinated molecules. Its utility lies in the strategic introduction of a fluoromethyl group, which can influence the properties of the target molecule. The carbon-fluorine bond in this compound can be activated for subsequent transformations, allowing for the construction of a variety of fluorinated structures. acs.org For instance, benzyl fluorides can undergo nucleophilic substitution reactions to form new carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds, demonstrating their role as precursors for further functionalization. acs.orgbeilstein-journals.org The introduction of fluorine can significantly alter the chemical, physical, and biological properties of organic compounds. tcichemicals.com Fluorinated building blocks are sought after for creating drugs and agrochemicals due to fluorine's high electronegativity, small atomic radius, and the unique properties it imparts to molecules. tcichemicals.comossila.com
Catalysis and Reaction Engineering Innovations
The synthesis of this compound has been a focal point of innovation in catalysis and reaction engineering, aiming for milder, more selective, and efficient methods.
Development of Mild and Selective Fluorination Protocols
The selective fluorination of benzylic C(sp³)–H bonds is a significant area of research, driven by the importance of fluorinated compounds in pharmaceuticals and agrochemicals. beilstein-journals.orgbeilstein-journals.org A variety of protocols have been developed, often employing different mechanistic pathways and fluorine sources. beilstein-journals.org
Catalytic Methods:
Several transition-metal-catalyzed methods have been developed for the synthesis of benzyl fluorides. These protocols offer mild and selective routes to these compounds.
Iron Catalysis: Iron(II) acetylacetonate (B107027) has been used as a catalyst with Selectfluor to achieve the monofluorination of benzylic sp³ C-H bonds with good yields and selectivity. organic-chemistry.org
Silver Catalysis: A silver-catalyzed benzylic fluorination method uses unprotected amino acids as radical precursors. beilstein-journals.org In this process, Ag(II) promotes the decarboxylation of glycine, which then abstracts a hydrogen atom from the benzylic substrate. The resulting benzylic radical reacts with Selectfluor to yield the this compound. beilstein-journals.org
Palladium Catalysis: Palladium-catalyzed methods have been developed for benzylic C–H fluorination. beilstein-journals.orgbeilstein-journals.org One protocol involves a quinoline-directed C–H activation by Pd(II), followed by oxidation to a Pd(IV)–fluoride complex that reductively eliminates to form the primary this compound. beilstein-journals.orgbeilstein-journals.org Another approach merges palladium catalysis with electrooxidation for the hydrofluorination of aryl-substituted alkenes. organic-chemistry.org
Manganese Catalysis: Manganese salen and porphyrin complexes have been used to catalyze the C–H fluorination of secondary benzylic positions. beilstein-journals.org
Copper Catalysis: Copper-catalyzed radical relay mechanisms have been reported for the efficient synthesis of secondary and tertiary benzyl fluorides using N-fluorobenzenesulfonimide (NFSI) as both a fluorine source and a radical precursor. beilstein-journals.org
Photocatalysis and Metal-Free Protocols:
Visible light-activated photocatalysis provides an operationally simple method for the direct fluorination of benzylic C-H groups. organic-chemistry.org For example, xanthone (B1684191) can be used as an inexpensive and commercially available photoorganocatalyst with Selectfluor as the fluorine source. organic-chemistry.orgacs.org This has been successfully implemented in a continuous-flow photoreactor using transparent fluorinated ethylene (B1197577) propylene (B89431) tubing, allowing for scalable and efficient production with short residence times. organic-chemistry.orgacs.org
Metal-free radical C(sp³)–H fluorinations have also been developed. These methods typically generate a selective hydrogen atom transfer (HAT) reagent that creates a benzylic radical, which is then trapped by a fluorinating agent like Selectfluor. beilstein-journals.org
Table 1: Overview of Selected Mild and Selective Fluorination Protocols for this compound Synthesis
| Catalyst/Mediator | Fluorine Source | Substrate Scope | Key Features |
| Iron(II) acetylacetonate | Selectfluor | Benzylic sp³ C-H bonds | Mild conditions, good yields and selectivity for monofluorination. organic-chemistry.org |
| Silver/Amino Acids | Selectfluor | Primarily primary, but also secondary and tertiary benzylic substrates | Uses unprotected amino acids as radical precursors. beilstein-journals.org |
| Palladium(II) | Nucleophilic Fluoride | 8-methylquinoline derivatives | Quinoline-directed C–H activation. beilstein-journals.orgbeilstein-journals.org |
| Manganese Salen/Porphyrin | Silver Fluoride/HF | Secondary benzylic positions | Suitable for substrates with electron-withdrawing groups. beilstein-journals.org |
| Copper(I) | NFSI | Secondary and tertiary benzylic sites | Radical relay mechanism; primary substrates not well-tolerated. beilstein-journals.org |
| Xanthone (Photocatalyst) | Selectfluor | Various benzylic substrates | Light-induced, can be performed in continuous-flow reactors. organic-chemistry.orgacs.org |
| N,N-dihydroxypyromellitimide | Selectfluor | Aromatic and aliphatic compounds | Metal-free, generates a catalytic N-oxyl radical for HAT. organic-chemistry.org |
Impact of Reaction Media and Vessel Effects on Reactivity
The stability of this compound is significantly influenced by the reaction medium and the material of the reaction vessel. It has been known for nearly a century that benzyl fluorides can be unstable, particularly secondary and tertiary ones. beilstein-journals.orgrsc.org
A key issue is the elimination of hydrogen fluoride (HF), which can be catalyzed by surfaces. Early reports noted that this compound can decompose spontaneously, sometimes with "almost explosive violence," in glass vessels. rsc.org This decomposition is believed to commence at the glass surface and can lead to polymerization of the this compound. rsc.org The instability in the presence of silica (B1680970) gel or in glass vessels is a recurring challenge during the synthesis, isolation, and storage of these compounds. beilstein-journals.orgrsc.org
The reaction between the fluoride ions or generated HF and the borosilicate glass of the vessel can lead to the formation of species like SiF₄, HSiF₅, and HBF₄. rsc.org This interaction not only consumes the fluoride but can also alter the acidity and catalytic nature of the reaction medium. rsc.orgcas.org For instance, the consumption of HF by glassware can lower the concentration of what might be the active catalyst in certain reactions. rsc.org
These "vessel effects" can lead to poor reproducibility in the synthesis of this compound. rsc.org To mitigate these issues, reactions are sometimes performed in HF-resistant vessels, such as those made from polyolefins or Teflon®. orgsyn.org However, even in these vessels, challenges can arise. For example, in the absence of the glass surface to consume HF, the reaction medium can become increasingly acidic, leading to other decomposition pathways. rsc.org The choice of reaction vessel and an understanding of its potential interaction with the reaction components are therefore critical for the successful and reproducible synthesis of this compound.
Future Directions and Research Challenges
Development of Novel and Sustainable Fluorination Methods
The pursuit of greener and more sustainable chemical processes is a paramount goal in modern organic synthesis. numberanalytics.comnumberanalytics.com Traditional fluorination methods often rely on harsh reagents and conditions, prompting the development of more environmentally benign alternatives.
Recent advancements in this area include the use of safer and more manageable fluorinating agents. For instance, researchers have developed novel reagents that are less toxic and easier to handle than traditional sources like elemental fluorine or hydrofluoric acid. numberanalytics.com One promising approach is the use of solid-state mechanochemical protocols with potassium fluoride (B91410) (KF) and quaternary ammonium (B1175870) salts, which eliminates the need for high-boiling, toxic solvents. rsc.org This method has shown to be fast and efficient for the fluorination of various N-heteroaryl halides under ambient conditions. rsc.org
A significant development in sustainable fluorination is the creation of new fluorinating agents from readily available and safer starting materials. For example, a new quaternary ammonium complex with low hygroscopicity has been developed by combining potassium fluoride (KF) with tetrabutylammonium (B224687) bromide (Bu4NBr), offering a safer alternative for electrochemical fluorination. eurekalert.org The development of C(sp³)–H fluorination methods represents another sustainable approach, as it avoids the need for pre-functionalization of the starting material. beilstein-journals.orgbeilstein-journals.org
| Reagent | Toxicity | Environmental Impact | Sustainability Features |
| Traditional Reagents | |||
| Elemental Fluorine (F₂) | High | High | - |
| Hydrofluoric Acid (HF) | High | High | - |
| Green Reagents | |||
| Potassium Fluoride (KF) | Low | Low | Low cost, safer handling. eurekalert.orgresearchgate.net |
| Selectfluor® | Moderate | Moderate | Bench-stable solid, convenient to use. core.ac.uk |
| Electrochemical Methods | Low | Low | Reduces need for chemical reagents. numberanalytics.com |
| Photochemical Methods | Low | Low | Uses light as an energy source. numberanalytics.com |
| Solid-State Mechanochemistry | Low | Low | Eliminates toxic solvents. rsc.org |
Expanding Scope and Selectivity in C–F Bond Functionalization
The carbon-fluorine bond is the strongest single bond in organic chemistry, making its selective activation and functionalization a significant challenge. nih.govrsc.org However, recent breakthroughs are expanding the possibilities for transforming C–F bonds in molecules like benzyl (B1604629) fluoride into other valuable functional groups.
One of the key challenges is achieving selectivity in molecules with multiple C–F bonds or other reactive sites. researchgate.net Researchers are developing catalytic systems that can selectively target a specific C–F bond for transformation. For example, visible light photoredox catalysis has emerged as a powerful tool for C–F bond cleavage, offering new modes of reactivity through radical intermediates. mdpi.com This strategy has been successfully applied to a variety of fluorinated compounds, including polyfluorinated arenes and trifluoromethyl arenes. mdpi.com
Transition-metal-free methods are also gaining traction for C–F bond activation. d-nb.info These approaches often utilize Lewis acids to facilitate C–F bond cleavage, providing a greener and more economical alternative to metal-catalyzed processes. d-nb.info For instance, the use of a silylium-based Lewis acid catalyst can enable the asymmetric functionalization of alkyl fluorides. researchgate.net
Furthermore, the functionalization of benzylic C–F bonds can be achieved through activation with Lewis and Brønsted acids, providing reactivity that is complementary to other benzylic halides. nih.gov This allows for the coupling of benzyl fluorides with a range of nucleophiles, even in the presence of other electrophilic groups. nih.gov The development of methods for the direct conversion of C(sp³)–F bonds to other bonds, such as C(sp³)–N bonds, using organoaluminum reagents further highlights the expanding scope of C–F functionalization. d-nb.info
| Method | Key Features | Substrate Scope |
| Visible Light Photoredox Catalysis | Utilizes light to generate radical intermediates for C–F cleavage. mdpi.com | Polyfluorinated arenes, trifluoromethyl arenes. mdpi.com |
| Transition-Metal-Free Activation | Employs Lewis acids for C–F bond cleavage, avoiding heavy metal catalysts. d-nb.info | Alkyl fluorides, including selective activation. d-nb.info |
| Lewis/Brønsted Acid Catalysis | Activates benzylic C–F bonds for nucleophilic substitution. nih.gov | Benzyl fluorides, enabling coupling with various nucleophiles. nih.gov |
| BF₃-Catalyzed Insertion | Formal insertion of diazo esters into benzylic C–F bonds. rhhz.net | Secondary benzylic fluorides. rhhz.net |
| Hydrogen-Bonding-Mediated Insertion | Uses HFIP to activate benzylic C–F bonds for reaction with α-fluorostyrenes. rhhz.net | Secondary benzyl and propargyl fluorides. rhhz.net |
Exploration of New Mechanistic Pathways
A deeper understanding of reaction mechanisms is crucial for the development of new and improved fluorination and C–F functionalization reactions. Researchers are actively investigating the intricate steps involved in these transformations to optimize existing methods and design novel catalytic cycles.
For electrophilic fluorination, the precise mechanism has been a subject of debate. wikipedia.org While some studies suggest a single-electron transfer (SET) pathway, others provide evidence for a polar, two-electron process (S_N2-type). core.ac.ukwikipedia.org Recent kinetic studies on the fluorination of enol esters with Selectfluor® strongly support a polar mechanism involving an oxygen-stabilized carbenium ion intermediate. core.ac.uk In contrast, the electrophilic fluorination of certain organometallic complexes with Selectfluor® is proposed to occur via a rapid SET mechanism. whiterose.ac.uk
In the realm of nucleophilic fluorination, the classical S_N2 mechanism, involving backside attack by a fluoride ion, is well-established. alfa-chemistry.com However, alternative pathways are being uncovered. For instance, photochemical conditions can lead to the formation of carbocation intermediates, extending the scope of nucleophilic fluorination to sterically hindered substrates. alfa-chemistry.com The role of hydrogen bonding in promoting nucleophilic fluorination is also a key area of investigation, with studies showing that protic solvents can activate both the electrophile and the nucleophile. scispace.com
The mechanism of C–F bond activation is also under intense scrutiny. In photoredox catalysis, the generation of radical intermediates opens up new reaction pathways that are distinct from traditional two-electron processes. mdpi.com Similarly, in transition-metal-free systems, the mechanism can involve hydride abstraction or a concerted pathway involving both hydride abstraction and C–F bond cleavage. d-nb.info A novel BF₃-catalyzed insertion of diazo esters into benzylic C–F bonds is proposed to proceed through the initial formation of a benzylic cation and a BF₄⁻ anion. rhhz.net
| Reaction Type | Proposed Mechanism(s) | Key Intermediates |
| Electrophilic Fluorination | S_N2-type (polar, two-electron). core.ac.ukwikipedia.org Single-Electron Transfer (SET). whiterose.ac.ukrsc.org | Oxygen-stabilized carbenium ions, radical cations. core.ac.ukwhiterose.ac.uk |
| Nucleophilic Fluorination | S_N2 (backside attack). alfa-chemistry.com S_N1-type (via carbocation). alfa-chemistry.com Hydrogen-bond assisted. scispace.com | Transition state with inverted stereochemistry, carbocations. alfa-chemistry.com |
| C–F Bond Activation (Photoredox) | Single-Electron Transfer (SET). mdpi.com | Radical anions/cations. mdpi.com |
| C–F Bond Activation (Transition-Metal-Free) | Hydride abstraction, concerted pathways. d-nb.info | Silylium ions, carbocations. d-nb.info |
| BF₃-Catalyzed C–F Insertion | Fluoride abstraction followed by nucleophilic attack and C–F bond re-formation. rhhz.net | Benzylic cations, BF₄⁻. rhhz.net |
Advanced Computational Predictions in Fluorine Chemistry
Computational chemistry has become an indispensable tool for understanding and predicting the outcomes of chemical reactions. researchgate.net In the field of fluorine chemistry, computational methods are being used to elucidate reaction mechanisms, predict reactivity and selectivity, and design new catalysts and reagents.
Density Functional Theory (DFT) is a widely used computational method for studying fluorination reactions. researchgate.net DFT calculations can provide valuable insights into the energies of reactants, transition states, and products, helping to distinguish between different possible mechanistic pathways. researchgate.net For example, DFT studies have been used to investigate the mechanism of electrophilic fluorination with palladium(IV) complexes and to model the fluorination of surfaces. rsc.orgresearchgate.net
Computational tools are also being developed to predict spectroscopic properties, such as ¹⁹F NMR chemical shifts, with high accuracy and at a modest computational cost. rsc.org This can aid in the characterization of reaction intermediates and products, providing crucial information for mechanistic studies. rsc.org
Furthermore, computational methods are essential for making rational predictions about the effects of fluorination on the properties of molecules, such as their interactions with biological targets. acs.org By understanding how fluorine influences factors like binding affinity and conformational preferences, chemists can design more effective fluorinated drugs and materials. acs.org The development of accurate force fields for fluorinated molecules is crucial for molecular simulations and other computational techniques. acs.org As computational power and methodologies continue to advance, their role in guiding experimental research in fluorine chemistry is expected to grow significantly. mit.edu
| Application | Computational Method(s) | Insights Gained |
| Mechanistic Elucidation | Density Functional Theory (DFT). researchgate.net | Determination of reaction pathways and transition state structures. researchgate.netrsc.org |
| Prediction of Reactivity and Selectivity | DFT, ab initio methods. researchgate.net | Understanding factors that control reaction outcomes. researchgate.net |
| Spectroscopic Property Prediction | DFT (e.g., for NMR shifts). rsc.org | Aiding in the identification of reaction products and intermediates. rsc.org |
| Rational Design of Molecules | Molecular mechanics, molecular dynamics. acs.org | Predicting the effects of fluorination on molecular properties and interactions. acs.org |
| Catalyst and Reagent Design | DFT, high-level correlated methods. | Guiding the development of more efficient and selective catalysts. |
Q & A
Q. What are the common synthetic routes for benzyl fluoride, and how do reaction conditions influence yield?
this compound is typically synthesized via nucleophilic fluorination. A method involves substituting chlorine in benzyl chloride using potassium fluoride (KF) in polar aprotic solvents like DMF under reflux . Another approach employs fluoride ion displacement of sulfonate esters (e.g., methylsulfonyl groups) in benzyl derivatives, as demonstrated in carbohydrate chemistry . Yield optimization requires anhydrous conditions, controlled temperature (e.g., 80–120°C), and catalyst selection (e.g., phase-transfer catalysts). Impurities like unreacted benzyl chloride or byproducts (e.g., benzyl alcohol) should be monitored via GC-MS or ¹⁹F NMR .
Q. What safety protocols are critical when handling this compound in the lab?
Key safety measures include:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of volatile fumes .
- Spill Management : Collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
- First Aid : For skin exposure, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?
- ¹⁹F NMR : Identifies fluorine environments and quantifies purity .
- GC-MS : Detects volatile impurities (e.g., residual solvents or decomposition products) .
- IR Spectroscopy : Confirms functional groups (e.g., C-F stretch ~1100 cm⁻¹) .
- Ion-Selective Electrodes : Measure fluoride release in hydrolysis studies .
Advanced Research Questions
Q. How can mechanistic studies clarify contradictions in this compound’s reactivity under nucleophilic conditions?
Conflicting reports on SN1 vs. SN2 pathways in this compound reactions may arise from solvent polarity and leaving-group effects. For example, polar aprotic solvents (DMF, DMSO) favor SN2 mechanisms, while protic solvents may stabilize carbocation intermediates (SN1). Isotopic labeling (e.g., ¹⁸O in water) and kinetic studies (Eyring plots) can differentiate mechanisms . Conflicting data should be reconciled by replicating experiments under standardized conditions (e.g., controlled humidity, inert atmosphere) .
Q. What strategies improve this compound’s stability in long-term storage for drug synthesis applications?
Stability challenges include hydrolysis to benzyl alcohol and HF. Recommendations:
Q. How do computational models enhance the design of fluorinated benzyl derivatives for medicinal chemistry?
DFT calculations predict regioselectivity in electrophilic substitutions (e.g., fluorination at para vs. meta positions). Molecular docking studies assess binding affinity of this compound derivatives to target proteins (e.g., kinases). Pair computational results with experimental data (e.g., X-ray crystallography) to validate predictions .
Q. What experimental approaches resolve discrepancies in this compound’s toxicity profiles across studies?
Inconsistent toxicity data may stem from varying exposure models (in vitro vs. in vivo) or metabolite analysis methods. Standardize assays using:
- In vitro : HepG2 cells for metabolic stability .
- In vivo : Rodent models with urinary fluoride excretion monitoring .
- Omics : Transcriptomics to identify fluoride-responsive genes .
Q. How can environmental impacts of this compound be assessed in industrial research settings?
- Biodegradation Studies : Use OECD 301 tests to evaluate microbial breakdown in water/soil .
- Ecotoxicology : Daphnia magna acute toxicity assays (EC₅₀) .
- Lifecycle Analysis : Track fluoride release during synthesis, use, and disposal phases .
Methodological Guidance for Data Interpretation
Q. What statistical methods are recommended for analyzing contradictory data in fluorination efficiency studies?
Q. How should researchers design experiments to minimize confounding factors in this compound hydrolysis studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
